Cas no 2137636-62-3 (1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl-)

1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl- 化学的及び物理的性質
名前と識別子
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- 1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl-
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- インチ: 1S/C12H15NO2/c1-8-4-3-5-9-6-12(2,7-13)15-11(14)10(8)9/h3-5H,6-7,13H2,1-2H3
- InChIKey: YJEAPFDEJINPBE-UHFFFAOYSA-N
- ほほえんだ: C1(CN)(C)OC(=O)C2=C(C)C=CC=C2C1
1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-397232-0.5g |
3-(aminomethyl)-3,8-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one |
2137636-62-3 | 0.5g |
$1027.0 | 2023-03-02 | ||
Enamine | EN300-397232-0.1g |
3-(aminomethyl)-3,8-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one |
2137636-62-3 | 0.1g |
$943.0 | 2023-03-02 | ||
Enamine | EN300-397232-10.0g |
3-(aminomethyl)-3,8-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one |
2137636-62-3 | 10.0g |
$4606.0 | 2023-03-02 | ||
Enamine | EN300-397232-0.25g |
3-(aminomethyl)-3,8-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one |
2137636-62-3 | 0.25g |
$985.0 | 2023-03-02 | ||
Enamine | EN300-397232-5.0g |
3-(aminomethyl)-3,8-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one |
2137636-62-3 | 5.0g |
$3105.0 | 2023-03-02 | ||
Enamine | EN300-397232-0.05g |
3-(aminomethyl)-3,8-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one |
2137636-62-3 | 0.05g |
$900.0 | 2023-03-02 | ||
Enamine | EN300-397232-1.0g |
3-(aminomethyl)-3,8-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one |
2137636-62-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-397232-2.5g |
3-(aminomethyl)-3,8-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one |
2137636-62-3 | 2.5g |
$2100.0 | 2023-03-02 |
1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl- 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl-に関する追加情報
1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl- (CAS No. 2137636-62-3): A Comprehensive Overview
The compound 1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl-, identified by its CAS number CAS No. 2137636-62-3, represents a significant area of interest in the field of chemical and pharmaceutical research. This heterocyclic compound, characterized by its benzopyran core structure, has garnered attention due to its potential biological activities and structural versatility. The presence of functional groups such as an aminomethyl substituent and specific methyl groups at the 3 and 8 positions contributes to its unique chemical properties and reactivity.
In recent years, the exploration of benzopyran derivatives has expanded considerably, driven by their demonstrated efficacy in various pharmacological applications. The benzopyran scaffold is well-known for its role in medicinal chemistry, particularly in the development of compounds with anti-inflammatory, antimicrobial, and anticancer properties. The specific modifications present in 1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl- make it a promising candidate for further investigation into these therapeutic areas.
One of the most compelling aspects of this compound is its structural flexibility, which allows for diverse derivatization and functionalization. The aminomethyl group at the 3-position serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities. This feature is particularly valuable in drug discovery pipelines, where the ability to modify and optimize molecular structures is crucial for achieving desired pharmacological effects.
Recent studies have highlighted the potential of benzopyran derivatives as scaffolds for developing novel therapeutic agents. For instance, research has demonstrated that certain benzopyran-based compounds exhibit significant anti-inflammatory properties by modulating key inflammatory pathways. The structural features of 1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl-, including the aminomethyl substituent and the methyl groups at the 3 and 8 positions, are thought to contribute to its ability to interact with biological targets involved in inflammation.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The construction of the benzopyran core necessitates precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to achieve the desired molecular architecture. These synthetic strategies not only underscore the complexity of working with heterocyclic compounds but also showcase the advancements in synthetic organic chemistry that facilitate such endeavors.
The biological evaluation of 1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl- has been a focus of several recent studies. Preliminary results suggest that this compound exhibits notable activity against various disease models. For example, in vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival. Additionally, preclinical studies have indicated potential therapeutic benefits in models of inflammation and neurodegeneration.
The structural versatility of this compound also opens up possibilities for its use in combination therapies. By leveraging its ability to interact with multiple biological targets, it may be possible to develop synergistic treatment approaches that enhance therapeutic efficacy while minimizing side effects. This concept aligns with current trends in drug development towards personalized medicine and targeted therapies.
The future prospects for 1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl- are promising given its unique structural features and demonstrated biological activity. Further research is warranted to fully elucidate its mechanism of action and explore its potential in clinical applications. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into tangible therapeutic benefits for patients.
In conclusion, 1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl-, CAS No. 2137636-62-3, represents a significant advancement in the field of chemical biology and medicinal chemistry. Its unique structural features and promising biological activity make it a valuable compound for further investigation. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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